N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide
Description
The compound N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide features a hybrid heterocyclic scaffold combining 1,2,4-oxadiazole and isoxazole rings. The 1,2,4-oxadiazole moiety is linked to a tetrahydrofuran-2-carboxamide group, while the isoxazole ring is substituted with a cyclopropyl group.
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c19-14(10-2-1-5-20-10)15-7-12-16-13(18-22-12)9-6-11(21-17-9)8-3-4-8/h6,8,10H,1-5,7H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXVGJUZLMQTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound’s closest structural analogs include thiazole- and imidazolidinone-containing derivatives reported in pharmacopeial literature (e.g., compounds from Pharmacopeial Forum 2017) . Key differences and similarities are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Diversity: The target compound uses 1,2,4-oxadiazole and isoxazole, which are less aromatic than the thiazole rings in analogs . This may reduce π-stacking interactions but improve metabolic stability. Thiazole-containing analogs (e.g., PF 43(1) compounds) incorporate imidazolidinone or ureido groups, enabling stronger hydrogen-bonding networks compared to the target’s tetrahydrofuran carboxamide .
Substituent Effects: The cyclopropyl group on the isoxazole ring may enhance steric protection against enzymatic degradation compared to bulkier substituents like benzyl or isopropyl in thiazole derivatives .
Molecular Weight and Drug-Likeness :
- The target compound (~350 g/mol) has a lower molecular weight than thiazole analogs (~500–800 g/mol), suggesting better compliance with Lipinski’s rule for oral bioavailability .
Pharmacodynamic and Pharmacokinetic Hypotheses
While direct experimental data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Enzyme Inhibition : The oxadiazole ring may act as a bioisostere for carboxylic acids, enhancing binding to enzymes like proteases or kinases. This contrasts with thiazole derivatives, which often target viral proteases via ureido groups .
- Metabolic Stability : The cyclopropyl group could reduce cytochrome P450-mediated oxidation compared to the methyl or ethyl groups in PF 43(1) compounds .
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